molecular formula C21H30N2 B088119 4,4'-Methylenebis(2-isopropyl-6-methylaniline) CAS No. 16298-38-7

4,4'-Methylenebis(2-isopropyl-6-methylaniline)

Cat. No.: B088119
CAS No.: 16298-38-7
M. Wt: 310.5 g/mol
InChI Key: FLNVGZMDLLIECD-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-isopropyl-6-methylaniline) is an organic compound with the molecular formula C21H30N2. It is commonly used as a curing agent for epoxides, providing excellent mechanical and dynamic properties for structural composites . This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) involves a two-step process:

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-isopropyl-6-methylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4,4’-Methylenebis(2-isopropyl-6-methylaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) primarily involves its role as a curing agent. It reacts with epoxide groups to form cross-linked networks, enhancing the mechanical strength and thermal stability of the resulting materials. The molecular targets include the epoxide groups in polymers, and the pathways involve nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(2-ethyl-6-methylaniline)
  • 4,4’-Methylenebis(2,6-dimethylaniline)
  • 4,4’-Diamino-3,3’-dimethyldiphenylmethane

Uniqueness

4,4’-Methylenebis(2-isopropyl-6-methylaniline) is unique due to its specific isopropyl and methyl substitutions, which confer distinct mechanical and thermal properties. Compared to similar compounds, it offers superior performance as a curing agent for epoxides, making it highly valuable in industrial applications .

Properties

IUPAC Name

4-[(4-amino-3-methyl-5-propan-2-ylphenyl)methyl]-2-methyl-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2/c1-12(2)18-10-16(7-14(5)20(18)22)9-17-8-15(6)21(23)19(11-17)13(3)4/h7-8,10-13H,9,22-23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNVGZMDLLIECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066033
Record name Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16298-38-7
Record name 4,4′-Methylenebis[2-isopropyl-6-methylaniline]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16298-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-methylenebis(2-methyl-6-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis(2-isopropyl-6-methylaniline)
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (M-MIPA) influence the thermal properties of polyurethane-urea elastomers compared to other dianiline chain extenders?

A1: The research paper [] investigated the impact of different dianiline chain extenders, including M-MIPA, on the thermal properties of polyurethane-urea elastomers. The study found that the specific arrangement of isopropyl and methyl groups on the aromatic rings of M-MIPA, along with the methylene bridge connecting the rings, influenced the chain packing and intermolecular interactions within the polymer matrix.

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